
gamma-Cyhalothrin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Cyhalothrin-d5 is a deuterated analog of gamma-Cyhalothrin, a pyrethroid insecticide. Pyrethroids are synthetic chemicals that mimic the insecticidal properties of pyrethrins, which are naturally occurring compounds found in chrysanthemum flowers. This compound is used primarily in scientific research to study the behavior and metabolism of gamma-Cyhalothrin in various environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gamma-Cyhalothrin-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the gamma-Cyhalothrin molecule. The synthesis involves the following steps:
Preparation of Deuterated Phenoxybenzyl Alcohol: This is achieved by reacting phenol with deuterated benzyl chloride in the presence of a base.
Formation of Deuterated Cyanohydrin: The deuterated phenoxybenzyl alcohol is then reacted with cyanogen bromide to form the deuterated cyanohydrin.
Cyclopropanation: The deuterated cyanohydrin is subjected to cyclopropanation using a suitable reagent like diazomethane.
Final Assembly: The cyclopropane derivative is then reacted with 2-chloro-3,3,3-trifluoropropene in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deuterated Precursors: Large quantities of deuterated phenoxybenzyl alcohol and cyanohydrin are prepared.
Automated Cyclopropanation and Assembly: Automated reactors are used for cyclopropanation and final assembly to ensure consistency and efficiency.
Purification: The final product is purified using techniques like chromatography to achieve high purity levels suitable for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Cyhalothrin-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol or aldehyde forms.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are used for substitution reactions.
Major Products
Oxidation Products: Oxides and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Gamma-Cyhalothrin-d5 is widely used in scientific research for various applications:
Environmental Studies: To study the degradation and persistence of gamma-Cyhalothrin in different environments.
Metabolic Studies: To understand the metabolism of gamma-Cyhalothrin in living organisms.
Toxicological Studies: To assess the toxicity and safety of gamma-Cyhalothrin.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of gamma-Cyhalothrin.
Mecanismo De Acción
Gamma-Cyhalothrin-d5, like other pyrethroids, acts by disrupting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, preventing their closure. This leads to prolonged nerve excitation, paralysis, and eventually death of the insect. The molecular targets are the sodium channels, and the pathway involves the continuous influx of sodium ions, leading to neuronal hyperactivity.
Comparación Con Compuestos Similares
Gamma-Cyhalothrin-d5 is compared with other similar pyrethroid compounds:
Lambda-Cyhalothrin: Both are isomers, but gamma-Cyhalothrin is more active and toxic.
Permethrin: Another pyrethroid with similar insecticidal properties but different chemical structure.
Deltamethrin: A more potent pyrethroid with a different mode of action.
List of Similar Compounds
- Lambda-Cyhalothrin
- Permethrin
- Deltamethrin
- Cypermethrin
- Fenvalerate
This compound stands out due to its deuterated nature, making it particularly useful in research applications where tracking and quantification are essential.
Propiedades
Fórmula molecular |
C23H19ClF3NO3 |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
[(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1/i3D,4D,5D,8D,9D |
Clave InChI |
ZXQYGBMAQZUVMI-FVPAAZJJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)[C@@H](C#N)OC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H] |
SMILES canónico |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


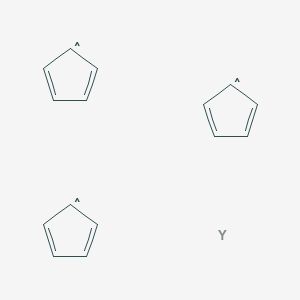

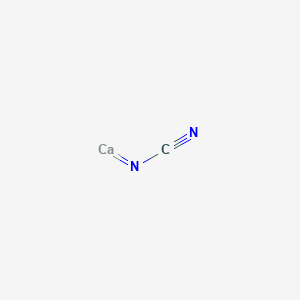
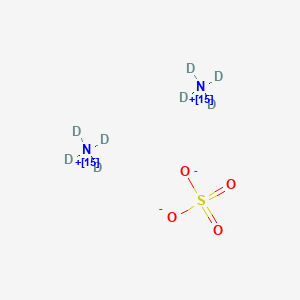


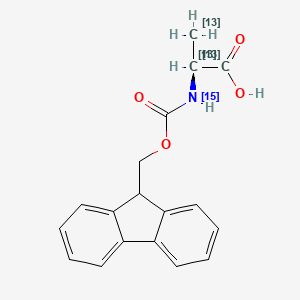

![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)
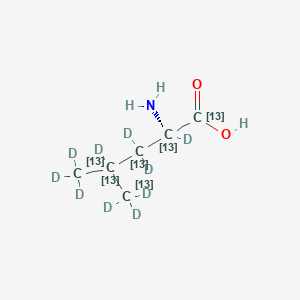
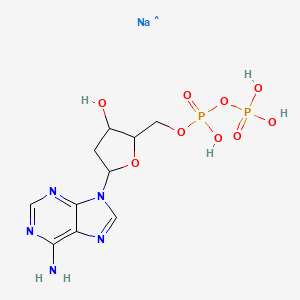
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)


